molecular formula C16H13ClN4O4S B4323600 3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4323600
M. Wt: 392.8 g/mol
InChI Key: KQZVWDAVXRGFCQ-UHFFFAOYSA-N
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Description

3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonyl chloride: The reaction of 4-chlorobenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl chloride intermediate.

    Formation of the oxadiazole ring: The reaction of the sulfonyl chloride intermediate with hydrazine to form the oxadiazole ring.

    Formation of the carboxamide: The reaction of the oxadiazole intermediate with pyridine-3-carboxylic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and alcohols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, allowing for the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonyl chloride: A precursor used in the synthesis of the compound.

    Pyridine-3-carboxylic acid: Another precursor used in the synthesis of the compound.

    1,2,4-oxadiazole derivatives:

Uniqueness

3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4S/c17-12-3-5-13(6-4-12)26(23,24)10-14-20-16(25-21-14)15(22)19-9-11-2-1-7-18-8-11/h1-8H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZVWDAVXRGFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
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3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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